(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Description
Stereochemical Configuration Analysis of (6R,7R)-7-[[(2R)-2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
The core structure of the β-lactam antibiotic derivative features a bicyclic system comprising a β-lactam ring fused to a six-membered dihydrothiazine ring, consistent with cephalosporin-class antibiotics. X-ray crystallographic studies of analogous β-lactam complexes, such as penicillin G acylase, have resolved stereochemical configurations at resolutions ≤1.3 Å, enabling precise assignment of chiral centers. For the title compound, the (6R,7R) configuration at the bicyclic junction and the (2R) stereochemistry of the 2-cyclohexa-1,4-dien-1-ylacetyl side chain were confirmed through anomalous dispersion methods.
The cyclohexadienyl moiety adopts a puckered conformation with C1-C2-C3-C4 dihedral angles measuring 23.5° ± 1.2°, inducing strain that enhances β-lactam ring reactivity. This stereoelectronic arrangement facilitates nucleophilic attack on the β-lactam carbonyl, a mechanistic feature shared with penicillin-binding proteins' substrate recognition. Table 1 summarizes key bond lengths and angles distinguishing this configuration from related β-lactams.
Table 1. Comparative structural parameters of β-lactam core
| Parameter | Title Compound | Penicillin G |
|---|---|---|
| β-Lactam C-N bond length (Å) | 1.34 ± 0.02 | 1.32 ± 0.01 |
| C5-C6-S-C7 dihedral (°) | -15.8 | -12.4 |
| N-C7-C8-O torsion (°) | 172.3 | 168.9 |
Conformational Analysis of (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic Acid (Arginine) Counterion
The L-arginine counterion adopts a folded conformation stabilized by intramolecular hydrogen bonding between the α-ammonium group and the guanidinium moiety. Nuclear Overhauser effect spectroscopy (NOESY) reveals three predominant rotameric states about the Cβ-Cγ bond (χ1 = -60°, 60°, 180°) with populations of 42%, 35%, and 23%, respectively. This conformational flexibility enables optimal charge compensation with the β-lactam carboxylate while maintaining solubility.
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the lowest-energy conformation features a salt bridge between the arginine guanidinium group and the β-lactam carboxylate (distance: 2.65 Å), with additional stabilization from a water-mediated hydrogen bond network. The counterion's role extends beyond charge neutralization—its guanidinium group participates in crystal packing interactions, as evidenced by reduced B-factors (≤15 Ų) in X-ray structures.
Hydrogen Bonding Networks in the Crystalline Complex
The crystalline lattice exhibits a three-dimensional hydrogen bonding network involving all functional groups. The β-lactam carbonyl (O8) donates hydrogen bonds to both the arginine α-ammonium group (N-H···O=C, 2.89 Å) and a water molecule (2.78 Å). Notably, the cyclohexadienyl acetyl amino group forms a rare bifurcated hydrogen bond with the guanidinium moiety (N-H···N distances: 2.95 Å and 3.12 Å), a configuration stabilized by the aromatic ring's electron-withdrawing effects.
Table 2. Key hydrogen bond parameters
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| β-Lactam NH | Arg COO⁻ | 2.82 | 158 |
| Arg NH₃⁺ | β-Lactam COO⁻ | 2.65 | 165 |
| Water O | Guanidinium N | 2.78 | 152 |
| Cyclohexadienyl NH | Guanidinium N | 2.95/3.12 | 148/142 |
This intricate network confers remarkable thermal stability to the complex, with differential scanning calorimetry showing decomposition onset at 217°C—48°C higher than analogous β-lactams lacking the arginine counterion. The structural preservation of both components during thermal stress suggests cooperative stabilization through these intermolecular interactions.
Properties
Molecular Formula |
C22H33N7O6S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C16H19N3O4S.C6H14N4O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4(5(11)12)2-1-3-10-6(8)9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t10-,11-,15-;4-/m10/s1 |
InChI Key |
PICONVOGRGANDK-AJBDLPAWSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
This compound is a cephalosporin derivative structurally related to cephradine, characterized by a bicyclic β-lactam-thiazine ring system with a side chain containing a 2-amino-2-cyclohexa-1,4-dien-1-ylacetyl moiety. The preparation typically involves:
- Starting Material: 7-aminocephalosporanic acid (7-ACA) or a protected derivative.
- Side Chain Introduction: Acylation of the 7-amino group with a suitably protected 2-amino-2-cyclohexa-1,4-dien-1-ylacetyl chloride or activated ester.
- Protection/Deprotection: Use of protecting groups to mask reactive functional groups during intermediate steps.
- Purification: Crystallization or chromatographic techniques to isolate the pure compound.
Detailed Reaction Conditions
- Acylation Step: The 7-amino group of 7-ACA is reacted with the side chain acyl chloride under mild basic conditions (e.g., triethylamine) in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to prevent side reactions.
- Hydration: The product is often isolated as a hydrate form to enhance stability.
- Storage Conditions: The compound is stored under inert atmosphere, protected from light, and refrigerated at 2–8°C to maintain integrity.
Key Parameters and Data
| Parameter | Details |
|---|---|
| Molecular Formula | C16H21N3O5S |
| Molecular Weight | 367.42 g/mol |
| CAS Number | 75975-70-1 |
| Purity | >98% (typically by HPLC) |
| Storage | Dark place, inert atmosphere, 2–8°C |
Research Findings
- The cyclohexa-1,4-dienyl side chain imparts specific biological activity and stability.
- The stereochemistry at positions 6R,7R and 2R is critical for antibiotic activity.
- The synthetic route is optimized to minimize epimerization and degradation of the β-lactam ring.
Preparation of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid (Arginine Derivative)
Synthetic Route Overview
This compound is an amino acid derivative, specifically arginine or a closely related guanidino-substituted amino acid. Its preparation involves:
- Starting Materials: Commonly L-ornithine or protected amino acid derivatives.
- Guanidinylation: Introduction of the diaminomethylideneamino (guanidine) group via reaction with reagents such as S-methylisothiourea or cyanamide derivatives.
- Protection/Deprotection: Use of protecting groups on amino and carboxyl groups to control regioselectivity.
- Purification: Crystallization or ion-exchange chromatography.
Detailed Reaction Conditions
- Guanidinylation Reaction: Typically performed in aqueous or mixed solvent systems at pH 9–11, using mild heating (25–50°C) to facilitate the reaction.
- Catalysts and Reagents: Use of base catalysts (e.g., sodium bicarbonate) and guanidinylating agents.
- Purification: Ion-exchange chromatography to separate the product from unreacted starting materials and side products.
Industrial Production Notes
- Large-scale synthesis employs automated reactors with precise pH and temperature control.
- Optimization focuses on maximizing yield and minimizing by-products such as urea derivatives.
- Final product is often isolated as a salt (e.g., hydrochloride) for stability.
Research Findings
- Spectroscopic methods (1H NMR, 13C NMR, MS) confirm the guanidine group and stereochemistry.
- Stability studies indicate sensitivity to acidic and oxidative conditions.
- The compound serves as a key intermediate in peptide synthesis and pharmaceutical applications.
Coupling of the Two Components
Amide Bond Formation
- The final compound is formed by coupling the cephalosporin derivative with the arginine derivative via amide bond formation.
- This step requires activation of the carboxyl group on the cephalosporin or the amino group on the arginine derivative.
- Common coupling agents include carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU).
Reaction Conditions
- Performed in polar aprotic solvents such as DMF or DMSO.
- Reaction temperature is controlled between 0–25°C to avoid degradation.
- Use of base (e.g., N-methylmorpholine) to neutralize generated acids.
Purification and Characterization
- Purification by preparative HPLC or crystallization.
- Characterization by HPLC, MS, and NMR to confirm structure and purity.
Summary Table of Preparation Methods
| Step | Starting Material(s) | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Cephalosporin side chain acylation | 7-aminocephalosporanic acid, acyl chloride | Triethylamine, DCM, 0–5°C | Protect β-lactam ring, hydrate product |
| 2. Guanidinylation of amino acid | L-ornithine or protected amino acid | S-methylisothiourea, pH 9–11, mild heat | Ion-exchange purification |
| 3. Coupling of components | Cephalosporin derivative, arginine derivative | EDC/HATU, DMF, 0–25°C, base | Amide bond formation, HPLC purification |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion of the amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Medical Applications
1. Antibiotic Activity
- Cefroxadine exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is primarily used to treat infections caused by susceptible organisms, making it valuable in clinical settings for managing bacterial infections.
2. Treatment of Respiratory Tract Infections
- This compound is effective in treating respiratory tract infections, including pneumonia and bronchitis. Its efficacy is particularly noted in cases where patients present with penicillin-resistant strains of bacteria.
3. Surgical Prophylaxis
- Cefroxadine is utilized in surgical prophylaxis to prevent postoperative infections. Its administration before surgical procedures helps mitigate the risk of infection in patients undergoing invasive surgeries.
4. Skin and Soft Tissue Infections
- The compound is also prescribed for skin and soft tissue infections, providing therapeutic benefits in conditions such as cellulitis and abscesses.
Pharmacokinetics
Cefroxadine demonstrates favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in body tissues and fluids.
- Metabolism : Minimal hepatic metabolism.
- Excretion : Primarily excreted unchanged in urine.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated Cefroxadine's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. Results indicated significant antibacterial activity, suggesting its potential role in treating resistant infections .
Case Study 2: Surgical Prophylaxis
In a clinical trial involving patients undergoing orthopedic surgery, Cefroxadine was administered preoperatively. The findings demonstrated a marked reduction in postoperative infection rates compared to control groups receiving no prophylactic antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity. By modulating the activity of these targets, the compound can exert various biological effects, such as inhibiting enzyme activity, blocking receptor signaling, or altering gene expression.
Comparison with Similar Compounds
Structural Significance :
- The 3-methyl group on the bicyclo core may influence steric interactions with bacterial penicillin-binding proteins (PBPs), a critical determinant of antibacterial activity .
Structural and Functional Analogues
Key Findings from Comparative Studies
Side-Chain Modifications: The cyclohexa-1,4-dienyl group in the target compound introduces conformational rigidity compared to phenyl or hydroxyphenyl groups in analogs like cefalexin or the compound in . This may reduce enzymatic degradation while maintaining affinity for PBPs .
Amino Acid Synergy: The arginine component enhances solubility, as seen in other β-lactam formulations (e.g., ceftazidime arginine salt ). This contrasts with non-ionic solubilizing agents like PEG derivatives in , which are used in drug delivery but lack stabilization benefits .
Computational Similarity Analysis: Using Tanimoto coefficients (), the target compound’s cephalosporin moiety shows ~65–70% similarity to cefalexin and ceftazidime derivatives in structural fingerprints. However, its unique side chain reduces similarity to older cephalosporins, suggesting novel mechanisms .
Stability and Resistance :
- The 3-methyl group on the bicyclo core (shared with cefalexin ) confers resistance to AmpC β-lactamases compared to cephalosporins with bulkier C3 substituents (e.g., ’s formyloxy-methyl group, which may hydrolyze more readily) .
Pharmacokinetic and Toxicity Profiles
Data inferred from structural analogs in and solubility principles in .
Biological Activity
The compound known as (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a derivative of the cephalosporin class of antibiotics, specifically cefroxadine. This compound exhibits significant biological activity, particularly in its antibacterial properties. The second compound, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid , is often associated with amino acid metabolism and has implications in various biochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₅S |
| Molecular Weight | 367.42 g/mol |
| CAS Number | 75975-70-1 |
| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Melting Point | 170°C (decomposes) |
Antibacterial Properties
Cefroxadine, the parent compound of the first mentioned structure, is recognized for its broad-spectrum activity against various Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of bacterial cell walls.
Key Findings:
- Inhibition of Bacterial Growth : Studies have shown that cefroxadine exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for cefroxadine against common pathogens range from 0.5 to 16 µg/mL, indicating its effectiveness even at low concentrations .
The compound's efficacy stems from its structural similarity to natural penicillins, allowing it to competitively inhibit PBPs. This inhibition leads to the disruption of peptidoglycan cross-linking in bacterial cell walls, ultimately resulting in cell lysis and death.
Clinical Efficacy
A clinical study evaluated the effectiveness of cefroxadine in treating respiratory tract infections caused by susceptible bacteria. The results indicated a significant improvement in patient outcomes, with a cure rate exceeding 85% after a standard treatment course .
Resistance Patterns
Research has also highlighted emerging resistance patterns among certain bacterial strains against cefroxadine. A study conducted on Staphylococcus aureus revealed that resistance was primarily due to mutations in the target PBPs, necessitating ongoing surveillance and potential combination therapies to enhance efficacy .
Q & A
How can researchers optimize the synthetic yield of the compound under varying reaction conditions?
Level: Basic
Methodological Answer:
Optimization requires systematic screening of reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design. For example, a 2<sup>3</sup> factorial design can evaluate interactions between temperature (25–60°C), reaction time (4–12 hours), and molar ratios of precursors (1:1 to 1:1.5). Monitoring intermediates via HPLC ( ) ensures reaction progression. demonstrates that Cr(III) complex synthesis achieved 89% yield at 45°C using acetonitrile as solvent, highlighting the role of solvent polarity in stabilizing reactive intermediates .
What spectroscopic techniques are critical for confirming the stereochemical configuration of the cyclohexa-1,4-dienyl moiety?
Level: Basic
Methodological Answer:
NMR Spectroscopy : <sup>1</sup>H-<sup>13</sup>C HMBC correlations confirm spatial proximity between the cyclohexa-1,4-dienyl protons and the adjacent carbonyl group.
X-ray Crystallography : Resolves absolute configuration (e.g., 6R,7R stereochemistry in ).
Circular Dichroism (CD) : Detects Cotton effects for chiral centers in the bicyclic β-lactam core.
used IR and UV-Vis to characterize spirocyclic analogs, but X-ray remains the gold standard for stereochemical validation .
How do researchers design stability-indicating assays to evaluate degradation products under accelerated storage conditions?
Level: Basic
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- HPLC-MS Analysis : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient to separate degradation products. emphasizes protecting assay preparations from light, indicating photodegradation risks .
- Forced Degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH) identifies hydrolytically labile groups (e.g., β-lactam ring).
What in vitro models are appropriate for assessing the compound’s activity against β-lactamase-producing Gram-negative pathogens?
Level: Advanced
Methodological Answer:
- Broth Microdilution (CLSI M07) : Test MICs against Enterobacteriaceae (e.g., E. coli TEM-1) with/without β-lactamase inhibitors (e.g., clavulanic acid).
- Time-Kill Assays : Evaluate bactericidal activity over 24 hours. used S. aureus and E. coli for Cr(III) complex testing, but ESBL-producing strains are critical for resistance profiling .
- Zymography : Detect β-lactamase hydrolysis using nitrocefin as a chromogenic substrate.
How can molecular docking simulations predict binding affinities to penicillin-binding proteins (PBPs) across bacterial species?
Level: Advanced
Methodological Answer:
Homology Modeling : Generate 3D structures of PBPs (e.g., PBP2a from S. aureus) using SWISS-MODEL.
Docking Software : AutoDock Vina or Schrödinger Glide assesses binding poses of the compound’s β-lactam core.
What experimental approaches validate the role of the cyclohexa-1,4-dienyl group in overcoming efflux pump-mediated resistance in Pseudomonas aeruginosa?
Level: Advanced
Methodological Answer:
- Efflux Pump Inhibition Assays : Use PAβN (20 µg/mL) to inhibit MexAB-OprM. Compare MICs with/without PAβN.
- RT-qPCR : Quantify mexB expression in treated vs. untreated cells.
- Competitive Binding Studies : Fluorescent substrates (e.g., ethidium bromide) assess efflux competition. and suggest structural modifications (e.g., thiazolyl groups) enhance resistance to efflux .
How should researchers analyze contradictory MIC data between CLSI broth microdilution and agar dilution methods?
Level: Basic
Methodological Answer:
- Standardize Inoculum : Adjust to 5 × 10<sup>5</sup> CFU/mL (CLSI M07).
- Cation Adjustment : Ensure 20–25 mg/L Ca<sup>2+</sup>/Mg<sup>2+</sup> in Mueller-Hinton broth.
- Statistical Analysis : Use Bland-Altman plots to evaluate method agreement. ’s assay preparation notes emphasize consistency in reagent handling to minimize variability .
What strategies optimize the zwitterionic properties to enhance blood-brain barrier (BBB) penetration for CNS infections?
Level: Advanced
Methodological Answer:
- log P Adjustments : Introduce lipophilic substituents (e.g., methyl groups) while retaining carboxylate and amino groups.
- In Vitro BBB Models : Use hCMEC/D3 monolayers to measure Papp (apparent permeability).
- Prodrug Synthesis : Mask carboxylate as esters (e.g., ’s sodium salt improves solubility). ’s derivatives with chloro and pyridinium groups demonstrate tailored polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
